molecular formula C11H7BrFNO B11849164 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde

8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde

Cat. No.: B11849164
M. Wt: 268.08 g/mol
InChI Key: MHZYQRTXFPOENK-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine, fluorine, and methyl groups in the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method is the bromination of 6-fluoro-7-methylquinoline followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control over reaction conditions.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid.

    Reduction: 8-Bromo-6-fluoro-7-methylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 8-Bromo-6-fluoro-2-methylquinoline
  • 8-Fluoro-2-methylquinoline-7-boronic acid

Comparison: 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis compared to its analogs, which may lack the same level of reactivity or functional group diversity.

Properties

Molecular Formula

C11H7BrFNO

Molecular Weight

268.08 g/mol

IUPAC Name

8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H7BrFNO/c1-6-9(13)4-7-2-3-8(5-15)14-11(7)10(6)12/h2-5H,1H3

InChI Key

MHZYQRTXFPOENK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=NC2=C1Br)C=O)F

Origin of Product

United States

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